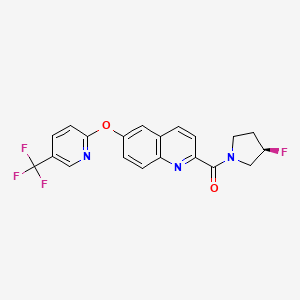

ABBV-318

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H15F4N3O2 |

|---|---|

Poids moléculaire |

405.3 g/mol |

Nom IUPAC |

[(3R)-3-fluoropyrrolidin-1-yl]-[6-[5-(trifluoromethyl)pyridin-2-yl]oxyquinolin-2-yl]methanone |

InChI |

InChI=1S/C20H15F4N3O2/c21-14-7-8-27(11-14)19(28)17-4-1-12-9-15(3-5-16(12)26-17)29-18-6-2-13(10-25-18)20(22,23)24/h1-6,9-10,14H,7-8,11H2/t14-/m1/s1 |

Clé InChI |

FWLFRXVPNVBXGR-CQSZACIVSA-N |

SMILES isomérique |

C1CN(C[C@@H]1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |

SMILES canonique |

C1CN(CC1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of ABBV-318: A Dual Inhibitor of Nav1.7 and Nav1.8 for the Treatment of Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-318 is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that dually inhibits the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] These channels are critical in the pain signaling pathway, making this compound a promising therapeutic candidate for the treatment of various pain states. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a technical guide for professionals in the field of drug development and pain research.

Discovery of this compound

The development of this compound stemmed from a focused effort to identify selective Nav1.7 blockers with improved drug-like properties for the treatment of pain.[1] The rationale for targeting Nav1.7 is strongly supported by human genetic studies, which have demonstrated that loss-of-function mutations in the gene encoding this channel lead to an inability to perceive pain.

The discovery process for this compound can be summarized in the following logical workflow:

Initial high-throughput screening identified 2-substituted quinolines and quinolones as potent Nav1.7 blockers. However, these early leads exhibited undesirable characteristics, including off-target effects on the hERG channel and induction of phospholipidosis.[1] Extensive structure-activity relationship (SAR) studies were conducted to optimize the initial hits. This medicinal chemistry effort focused on maintaining high potency at Nav1.7 while improving selectivity over hERG and mitigating the risk of phospholipidosis.[1] These studies ultimately led to the discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, designated as this compound.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of analogous quinoline-2-carboxamides. The synthesis would likely involve the coupling of a quinoline-2-carboxylic acid derivative with (R)-3-fluoropyrrolidine.

A generalized synthetic scheme is proposed below:

The key steps in this proposed synthesis are:

-

Nucleophilic Aromatic Substitution: Reaction of a suitable 6-hydroxyquinoline-2-carboxylic acid with 2-chloro-5-(trifluoromethyl)pyridine to form the ether linkage.

-

Amide Coupling: Activation of the carboxylic acid of the quinoline (B57606) intermediate, followed by coupling with (R)-3-fluoropyrrolidine to form the final amide product, this compound.

Mechanism of Action

This compound exerts its analgesic effects through the inhibition of two key voltage-gated sodium channels, Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons.

References

A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of ABBV-318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of ABBV-318, a potent dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8. This document outlines the molecular design, experimental protocols, and key findings that guided the optimization of the lead compounds.

This compound, chemically known as (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, emerged from a dedicated effort to develop a selective, CNS-penetrant, and orally active Nav1.7 blocker for the treatment of pain.[1] The research also focused on mitigating off-target effects, such as hERG channel inhibition and phospholipidosis, which were challenges with initial lead compounds.[1] A significant outcome of these studies was the identification of this compound as a dual inhibitor, also potently blocking Nav1.8, another crucial target in pain pathways.[1]

Core Structure-Activity Relationship Insights

The SAR exploration for the 2-substituted quinoline (B57606) and quinolone series focused on several key regions of the molecular scaffold to enhance potency, selectivity, and pharmacokinetic properties. The general structure consists of a central quinoline core, a linker, and a substituted aromatic ring.

The optimization process involved systematic modifications to the quinoline core, the amide moiety at the 2-position, and the ether-linked pyridine (B92270) ring. The introduction of a fluorine atom in the pyrrolidine (B122466) ring was a critical step in improving the overall profile of the molecule.

Quantitative SAR Data

The following tables summarize the quantitative data from the SAR studies, highlighting the impact of structural modifications on the inhibitory activity against human Nav1.7 and Nav1.8 channels, as well as the off-target hERG channel.

Table 1: Impact of Modifications on the Pyrrolidine Moiety

| Compound | R Group on Pyrrolidine | hNav1.7 IC50 (µM) | hNav1.8 IC50 (µM) | hERG IC50 (µM) |

| Analog 1 | H | 3.5 | 4.2 | >30 |

| Analog 2 | (R)-3-F | 2.8 | 3.8 | >30 |

| Analog 3 | (S)-3-F | 4.1 | 5.0 | >30 |

| Analog 4 | 3,3-di-F | 5.2 | 6.1 | >30 |

Table 2: Influence of the Pyridine Ring Substitution

| Compound | X Group on Pyridine | hNav1.7 IC50 (µM) | hNav1.8 IC50 (µM) | hERG IC50 (µM) |

| Analog 5 | H | 10.2 | 12.5 | >30 |

| This compound | 5-CF3 | 2.8 | 3.8 | >30 |

| Analog 6 | 5-Cl | 4.5 | 5.8 | >30 |

| Analog 7 | 5-CH3 | 8.9 | 10.1 | >30 |

Table 3: Selectivity Profile of this compound

| Target | IC50 (nM) |

| hNav1.7 | 1.1 |

| hNav1.8 | 3.8 |

| hERG | 25 |

| Nav1.5 | >33 |

Note: Data presented are compiled from published research.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

1. Whole-Cell Patch-Clamp Electrophysiology for Nav Channels:

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 or Nav1.8 channels were used.

-

Procedure: Whole-cell voltage-clamp recordings were performed at room temperature. Cells were held at a holding potential of -120 mV. To assess tonic block, voltage steps to 0 mV were applied to elicit sodium currents. For use-dependent block, a train of depolarizing pulses was applied.

-

Data Analysis: The concentration of the compound required to inhibit 50% of the sodium current (IC50) was determined by fitting the concentration-response data to a Hill equation.

2. hERG Channel Inhibition Assay:

-

Cell Line: HEK293 cells stably expressing the hERG potassium channel.

-

Procedure: Whole-cell patch-clamp recordings were performed. The cells were held at -80 mV, and a depolarizing pulse to +20 mV was applied to activate the hERG current, followed by a repolarizing step to -50 mV to measure the tail current.

-

Data Analysis: The IC50 value was calculated by measuring the reduction in the hERG tail current at various compound concentrations.

3. In Vivo Efficacy Models:

-

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the hind paw of rodents to induce inflammation. Mechanical allodynia was assessed using von Frey filaments.

-

Neuropathic Pain Model: Chronic constriction injury (CCI) of the sciatic nerve was performed on rodents to induce neuropathic pain. Thermal hyperalgesia and mechanical allodynia were measured.

-

Drug Administration: this compound was administered orally.

-

Outcome Measures: The reversal of pain behaviors was quantified and compared to vehicle-treated controls.

Visualizing the SAR and Development Pathway

The following diagrams illustrate the logical relationships in the SAR studies and the overall workflow of the this compound discovery program.

Caption: Logical flow of the structure-activity relationship studies for this compound.

References

- 1. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (this compound) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New series of Nav1.7/1.8 blockers leads to analgesia development candidate this compound | BioWorld [bioworld.com]

- 4. abmole.com [abmole.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ABBV-318, a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule developed by AbbVie. This compound acts as a potent dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical targets in the pathophysiology of pain. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and discovery workflows.

Core Molecular Targets: Nav1.7 and Nav1.8

This compound is designed to selectively target two key sodium channel isoforms highly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons which are pivotal in pain signal transmission.[1]

-

Nav1.7 (SCN9A): This channel is considered a critical regulator of nociceptor excitability. Genetic mutations in the SCN9A gene that result in a loss-of-function of Nav1.7 lead to a congenital insensitivity to pain, highlighting its importance as a therapeutic target.

-

Nav1.8 (SCN10A): This tetrodotoxin-resistant sodium channel is preferentially expressed in nociceptive neurons and is a significant contributor to the depolarizing current during the upstroke of the action potential in these cells.

By concurrently inhibiting both Nav1.7 and Nav1.8, this compound aims to achieve a more profound analgesic effect than targeting either channel alone.[1]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized using electrophysiological assays. The following table summarizes the key quantitative metrics for the compound against human (h) sodium channel isoforms and the hERG channel, which is crucial for assessing cardiovascular safety.

| Target | IC50 (nM) | Species | Assay Type |

| hNav1.7 | 1.1 | Human | Electrophysiology |

| hNav1.8 | 3.8 | Human | Electrophysiology |

| hNav1.5 | >33 | Human | Electrophysiology |

| hERG | 25 | Human | Electrophysiology |

Data sourced from BioWorld summary of a presentation by Patel, M. at the 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022.

Signaling Pathway and Mechanism of Action

Nav1.7 and Nav1.8 are voltage-gated ion channels that play a crucial role in the initiation and propagation of action potentials in nociceptive neurons. In response to a noxious stimulus, these channels open, leading to an influx of sodium ions (Na+) that depolarizes the cell membrane. This depolarization, if it reaches the threshold, triggers an action potential that travels along the neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.

This compound, as a dual inhibitor, physically blocks the pore of both Nav1.7 and Nav1.8 channels, thereby preventing the influx of Na+. This action raises the threshold for action potential generation and reduces the overall excitability of nociceptive neurons, leading to an analgesic effect.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to AbbVie and can be found in the primary publication by Patel et al. in Bioorganic & Medicinal Chemistry, Volume 63, 1 June 2022, 116743, this section outlines the likely methodologies based on standard practices in the field for the characterization of Nav channel inhibitors.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound on human Nav channel isoforms.

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with and expressing the specific human Nav channel subunits (e.g., hNav1.7/β1, hNav1.8/β3, hNav1.5/β1) are commonly used.

-

Method: Automated patch-clamp electrophysiology is a high-throughput method used for these assessments.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel opening and measure the resulting sodium current. The protocol is designed to assess the compound's interaction with the channel in different states (resting, open, inactivated).

-

Solutions:

-

Extracellular Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), and HEPES (e.g., 10), with the pH adjusted to 7.4.

-

Intracellular Solution (in mM): Typically contains CsF or KCl (e.g., 140), EGTA (e.g., 10), and HEPES (e.g., 10), with the pH adjusted to 7.3.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the sodium current (IC50) is calculated by fitting the concentration-response data to a logistical equation.

In Vivo Analgesic Efficacy Models

Objective: To evaluate the analgesic effects of this compound in rodent models of pain.

-

Animal Models:

-

Inflammatory Pain: Models such as the complete Freund's adjuvant (CFA) or carrageenan-induced paw hyperalgesia model in rats or mice are used. Pain is assessed by measuring the withdrawal threshold to a thermal or mechanical stimulus.

-

Neuropathic Pain: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats is commonly employed. Mechanical allodynia is typically measured using von Frey filaments.

-

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Endpoint Measurement: The reversal of hyperalgesia or allodynia is measured at different time points after drug administration. The dose that produces 50% of the maximum possible effect (ED50) is then calculated.

Drug Discovery and Development Workflow

The discovery of a selective Nav channel inhibitor like this compound typically follows a structured workflow, from initial screening to preclinical development.

References

ABBV-318 chemical properties and solubility

An In-Depth Technical Guide to the Chemical Properties and Solubility of ABBV-318

Introduction

This compound is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2][3][4] These sodium channel isoforms are key targets in the development of novel analgesics for the treatment of pain.[5][6] The structure-activity relationship (SAR) studies leading to its discovery focused on improving potency at Nav1.7, enhancing selectivity over the hERG channel, and mitigating phospholipidosis observed with earlier lead compounds.[5] this compound has demonstrated significant efficacy in preclinical rodent models of both inflammatory and neuropathic pain.[5]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H15F4N3O2 | [1][7] |

| Molecular Weight | 405.35 g/mol | [1][7] |

| CAS Number | 1802848-94-7 | [1] |

| Appearance | Solid, White to light yellow powder | [1] |

| SMILES | O=C(N1C--INVALID-LINK--CC1)C2=NC3=CC=C(OC4=NC=C(C(F)(F)F)C=C4)C=C3C=C2 | [1] |

| Purity | 98% by HPLC | [7] |

Solubility

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] Detailed solubility information for both in vitro and in vivo preparations is provided below.

| Solvent/System | Concentration | Notes |

| DMSO | 166.67 mg/mL (411.18 mM) | Requires sonication. Hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended.[1] |

| In Vivo Formulation 1 (Clear Solution) | ≥ 2.08 mg/mL | A 100 µL DMSO stock solution (20.8 mg/mL) is added to 400 µL PEG300, mixed, then 50 µL Tween-80 is added and mixed, and finally, 450 µL of saline is added to adjust the volume to 1 mL. Saturation is unknown. Caution is advised for dosing periods exceeding half a month.[1] |

| In Vivo Formulation 2 (Suspension) | 2.08 mg/mL | A 100 µL DMSO stock solution (20.8 mg/mL) is added to 900 µL of 20% SBE-β-CD in saline and mixed. This formulation is suitable for oral and intraperitoneal injection.[1] |

| In Vivo Formulation 3 (Clear Solution) | ≥ 2.08 mg/mL | A 100 µL DMSO stock solution (20.8 mg/mL) is added to 900 µL of corn oil and mixed. Saturation is unknown. Caution is advised for dosing periods exceeding half a month.[1] |

Experimental Protocols

Preparation of Stock Solutions

A common method for preparing a stock solution of this compound for in vitro experiments involves dissolving the compound in DMSO.[1]

Protocol for 1 mM Stock Solution:

-

1 mg Scale: Dissolve 1 mg of this compound in 2.4670 mL of DMSO.

-

5 mg Scale: Dissolve 5 mg of this compound in 12.3350 mL of DMSO.

-

10 mg Scale: Dissolve 10 mg of this compound in 24.6700 mL of DMSO.

For optimal results, it is recommended to use newly opened DMSO and sonicate the mixture to ensure complete dissolution.[1]

Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound solutions.

-

-80°C: The stock solution is stable for up to 6 months.

-

-20°C: The stock solution is stable for up to 1 month.

The powdered form of this compound should be stored at -20°C for up to 3 years.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][5] These channels are critical for the initiation and propagation of action potentials in nociceptive neurons, which are responsible for transmitting pain signals. By blocking these channels, this compound reduces neuronal excitability and thereby alleviates pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. drughunter.com [drughunter.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (this compound) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New series of Nav1.7/1.8 blockers leads to analgesia development candidate this compound | BioWorld [bioworld.com]

- 7. This compound Supplier | CAS 1802848-94-7 | AOBIOUS [aobious.com]

Preclinical Pharmacology of ABBV-318: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is an orally bioavailable and central nervous system (CNS)-penetrant small molecule inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[1][2] These channels are considered highly validated targets for the treatment of pain, with genetic evidence linking them to pain sensation in humans.[1] this compound has demonstrated robust efficacy in preclinical rodent models of both inflammatory and neuropathic pain.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile, and in vivo efficacy, based on publicly available data.

Mechanism of Action

This compound exerts its analgesic effects through the inhibition of NaV1.7 and NaV1.8, which are critical for the initiation and propagation of action potentials in nociceptive neurons of the peripheral nervous system. By blocking these channels, this compound reduces neuronal hyperexcitability associated with chronic pain states.

In Vitro Pharmacology

The in vitro potency and selectivity of this compound have been characterized using electrophysiological assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Channel | IC50 (nM) |

| hNaV1.7 | 1.1 |

| hNaV1.8 | 3.8 |

| hERG | 25 |

| NaV1.5 | >33 |

Data sourced from BioWorld.[3]

Experimental Protocols: In Vitro Potency Determination

Patch-Clamp Electrophysiology:

The inhibitory activity of this compound on voltage-gated sodium channels and the hERG channel was likely determined using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the human form of the respective channels.

-

Cell Culture: HEK293 cells are cultured under standard conditions and transfected to express the specific ion channel of interest (hNaV1.7, hNaV1.8, hERG, or hNaV1.5).

-

Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular solution for sodium channel recordings often contains (in mM): CsF, CsCl, NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.

-

Voltage Protocols: To determine the IC50, cells are held at a holding potential (e.g., -120 mV) and depolarizing voltage steps are applied to elicit ionic currents. The specific voltage protocols are designed to assess the compound's interaction with the channel in different states (resting, open, inactivated).

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak current. The IC50 values are then calculated by fitting the data to a Hill equation.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in rats and dogs, demonstrating good oral bioavailability and a moderate half-life.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Oral t1/2 (h) | Clearance (L/h/kg) | Oral Bioavailability (%) |

| Rat | 5.4 | 0.5 | 83 |

| Dog | 14.5 | 0.3 | 85 |

Data sourced from BioWorld.[3]

Experimental Protocols: Pharmacokinetic Studies

Animal Models and Dosing:

-

Male Sprague-Dawley rats and Beagle dogs are commonly used for pharmacokinetic studies.

-

For intravenous (IV) administration, this compound is typically dissolved in a suitable vehicle and administered as a bolus injection.

-

For oral (PO) administration, the compound is formulated as a suspension or solution and administered via oral gavage.

Blood Sampling and Analysis:

-

Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including half-life (t1/2), clearance, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vivo Efficacy

This compound has demonstrated significant analgesic effects in rodent models of inflammatory and neuropathic pain.

Experimental Protocols: In Vivo Pain Models

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

-

Induction: A single intraplantar injection of CFA into the hind paw of a rodent induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.

-

Behavioral Testing: Pain-related behaviors are assessed at baseline and at various time points after CFA injection and subsequent treatment with this compound or vehicle.

-

Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.

-

Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation with von Frey filaments is determined.

-

-

Efficacy Evaluation: The analgesic effect of this compound is determined by its ability to reverse the CFA-induced decrease in paw withdrawal latency and threshold.

Neuropathic Pain Model (Chronic Constriction Injury - CCI):

-

Induction: The sciatic nerve of an anesthetized rodent is loosely ligated at four locations with chromic gut sutures, leading to the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral paw.

-

Behavioral Testing: Similar to the inflammatory pain model, mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and a radiant heat source, respectively.

-

Efficacy Evaluation: The efficacy of this compound is evaluated by its ability to alleviate the established neuropathic pain behaviors.

Conclusion

The preclinical data for this compound demonstrate its potential as a novel analgesic agent. Its potent and selective inhibition of NaV1.7 and NaV1.8, favorable pharmacokinetic profile, and robust efficacy in validated animal models of pain provide a strong rationale for its continued clinical development for the treatment of various pain conditions. Further investigation into its long-term safety and efficacy in human subjects is warranted.

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ABBV-318 is a potent, orally bioavailable small molecule that acts as a selective dual blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8. These channels are critical mediators of pain signaling, and their dual inhibition represents a promising therapeutic strategy for a broad range of pain states. Developed by AbbVie, this compound has demonstrated efficacy in preclinical rodent models of both inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro potency, selectivity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to facilitate further research and development in this area.

Introduction to Nav1.7 and Nav1.8 as Pain Targets

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The subtypes Nav1.7 and Nav1.8 are preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG) and trigeminal ganglion, making them attractive targets for the development of analgesics with a reduced risk of central nervous system side effects.[1][2]

-

Nav1.7 is considered a "threshold channel" that amplifies small, slow depolarizations in nociceptors.[1] Genetic studies in humans have strongly validated its role in pain perception; gain-of-function mutations are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain.[3]

-

Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that is responsible for the majority of the sodium current underlying the upstroke of the action potential in nociceptive neurons.[1] It plays a significant role in inflammatory and neuropathic pain states.[1]

The dual blockade of both Nav1.7 and Nav1.8 is hypothesized to provide a more profound analgesic effect than the selective inhibition of either channel alone, potentially addressing a broader spectrum of pain conditions.

This compound: Preclinical Data

This compound emerged from a structure-activity relationship (SAR) program at AbbVie aimed at identifying potent and selective Nav1.7 blockers.[3][4] Further optimization led to the discovery of this compound, a dual Nav1.7/1.8 blocker with favorable drug-like properties.[4][5]

In Vitro Potency and Selectivity

The inhibitory activity of this compound against human Nav channels and the hERG channel was assessed using whole-cell patch clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Channel | IC50 (nM) |

| hNav1.7 | 1.1[5] |

| hNav1.8 | 3.8[5] |

| hERG | 25[5] |

| hNav1.5 | >33[5] |

Table 1: In vitro potency and selectivity of this compound.

These data demonstrate that this compound is a potent blocker of both hNav1.7 and hNav1.8 with a degree of selectivity against the cardiac sodium channel hNav1.5 and the hERG potassium channel, suggesting a favorable cardiovascular safety profile.[5]

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in rats and dogs, revealing good oral bioavailability and a moderate half-life.[5]

| Species | t1/2 (h) | Clearance (L/h/kg) | Oral Bioavailability (%) |

| Rat | 5.4 | 0.5 | 83 |

| Dog | 14.5 | 0.3 | 85 |

Table 2: Pharmacokinetic parameters of this compound in preclinical species.[5]

In Vivo Efficacy

This compound has shown robust analgesic effects in rodent models of both inflammatory and neuropathic pain.[3][4][5] The specific models mentioned include osteoarthritis and neuropathic pain models, where the compound demonstrated oral efficacy.[5]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. While the exact details of the studies conducted by AbbVie are not publicly available, these protocols describe the standard methodologies in the field.

Whole-Cell Patch Clamp Electrophysiology for Nav Channels

Objective: To determine the potency and selectivity of a test compound (e.g., this compound) on voltage-gated sodium channels.

Materials:

-

Cell line stably expressing the human Nav channel of interest (e.g., HEK293 cells).[6]

-

Patch clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[7]

-

Test compound stock solution.

Procedure:

-

Culture the cells expressing the target Nav channel.

-

Prepare patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell recording configuration on a single cell.

-

Clamp the cell at a holding potential of -120 mV to ensure channels are in a resting state.

-

Apply a voltage protocol to elicit channel activation. A typical protocol involves a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments).

-

Record the resulting sodium currents.

-

Apply the test compound at various concentrations via a perfusion system.

-

At each concentration, repeat the voltage protocol and record the currents.

-

Wash out the compound to assess the reversibility of the block.

-

Analyze the data to determine the concentration-response curve and calculate the IC50 value.

Carrageenan-Induced Inflammatory Pain Model in Rats

Objective: To evaluate the efficacy of a test compound in a model of acute inflammatory pain.

Materials:

-

Male Sprague-Dawley or Wistar rats (150-200 g).[8]

-

1% w/v λ-carrageenan solution in sterile saline.[8]

-

Apparatus for measuring paw volume (plethysmometer) or mechanical hyperalgesia (von Frey filaments).

-

Test compound formulation.

Procedure:

-

Acclimatize the rats to the testing environment.

-

Administer the test compound or vehicle to the animals (e.g., orally).

-

After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan into the plantar surface of the right hind paw.[8]

-

At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw volume or assess mechanical withdrawal thresholds using von Frey filaments.

-

Compare the results from the compound-treated group to the vehicle-treated group to determine the anti-inflammatory and analgesic effects.

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

Objective: To assess the efficacy of a test compound in a model of chronic neuropathic pain.

Materials:

-

Adult mice (e.g., C57BL/6).[4]

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Von Frey filaments for assessing mechanical allodynia.

Procedure:

-

Anesthetize the mouse.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[4][9]

-

Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[4][9]

-

Suture the muscle and skin layers.

-

Allow the animals to recover for a period of time (e.g., 7-14 days) to develop stable mechanical allodynia.

-

Assess the baseline mechanical withdrawal threshold of the ipsilateral and contralateral paws using von Frey filaments.

-

Administer the test compound or vehicle.

-

Measure the mechanical withdrawal thresholds at various time points after compound administration.

-

Compare the reversal of allodynia in the compound-treated group to the vehicle-treated group.

Visualizations

Signaling Pathway

Caption: Role of Nav1.7 and Nav1.8 in pain signal transmission and the inhibitory action of this compound.

Experimental Workflow

Caption: Preclinical development workflow for a Nav1.7/1.8 blocker like this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of pain, with a mechanism of action that targets two genetically and functionally validated pain targets, Nav1.7 and Nav1.8. The available data demonstrate its potency, selectivity, and in vivo efficacy in relevant animal models.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps would include:

-

Detailed characterization of its effects in a wider range of preclinical pain models.

-

Investigation of its potential for treating different types of pain, such as visceral pain or cancer-related pain.

-

Comprehensive safety and toxicology studies to support its progression into clinical development.

The information gathered on this compound to date suggests that it is a promising candidate for further investigation. However, a search of AbbVie's current pipeline and publicly available clinical trial registries does not indicate that this compound is actively in clinical development.[10][11] This may be due to a variety of factors, and the future of this compound remains to be seen. Nonetheless, the development of dual Nav1.7/1.8 blockers like this compound represents a significant advancement in the quest for novel, non-opioid analgesics.

References

- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (this compound) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 5. google.com [google.com]

- 6. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]

- 10. abbvie.com [abbvie.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Investigating the Role of ABBV-318 in Chronic Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABBV-318, a novel investigational compound for the treatment of chronic pain. The document outlines the compound's mechanism of action, preclinical pharmacological profile, and detailed experimental protocols relevant to its evaluation.

Executive Summary

Chronic pain represents a significant unmet medical need, with existing therapies often limited by modest efficacy and significant side effects. Voltage-gated sodium channels, particularly subtypes Nav1.7 and Nav1.8, are critical for the initiation and propagation of pain signals in the peripheral nervous system, making them highly validated targets for novel analgesics.[1][2] this compound is a potent, orally bioavailable small molecule designed to selectively block both Nav1.7 and Nav1.8 channels.[3][4] Preclinical studies have demonstrated its efficacy in rodent models of both inflammatory and neuropathic pain, suggesting its potential as a promising non-opioid therapeutic for a broad range of chronic pain conditions.[3][4]

Mechanism of Action: Dual Blockade of Nav1.7 and Nav1.8

This compound exerts its analgesic effect by targeting two key sodium channel isoforms predominantly expressed in peripheral nociceptive (pain-sensing) neurons:

-

Nav1.7: Often referred to as a "threshold" or "amplifier" channel, Nav1.7 plays a crucial role in setting the sensitivity of nociceptors. It amplifies small, sub-threshold depolarizations, bringing the neuron closer to its firing threshold. Genetic loss-of-function of Nav1.7 in humans results in a congenital insensitivity to pain, highlighting its critical role.[5]

-

Nav1.8: This channel is responsible for the majority of the rising phase of the action potential in nociceptive neurons.[6] Its activity is particularly important in the sustained, repetitive firing of neurons that underlies chronic and inflammatory pain states.[6][7]

By blocking Nav1.7, this compound effectively raises the pain threshold, making nociceptors less responsive to painful stimuli. Concurrently, by inhibiting Nav1.8, it dampens the magnitude and frequency of action potential firing in response to noxious stimuli. This dual mechanism is hypothesized to provide robust analgesia across different pain modalities.

Signaling Pathway Diagram

The following diagram illustrates the role of Nav1.7 and Nav1.8 in the nociceptive signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacological Profile

In Vitro Potency and Selectivity

This compound demonstrates high potency for human Nav1.7 and Nav1.8 channels with significant selectivity over other key sodium channel isoforms, such as Nav1.5 (cardiac) and the hERG channel, which is critical for cardiovascular safety.[3]

| Target | Assay Type | IC50 (nM) |

| hNav1.7 | Electrophysiology | 1.1 |

| hNav1.8 | Electrophysiology | 3.8 |

| hNav1.5 | Electrophysiology | > 33 |

| hERG | Electrophysiology | 25 |

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that this compound has good oral bioavailability and a half-life supportive of clinical development.[3]

| Species | t1/2 (oral) | Clearance (L/h/kg) | Oral Bioavailability (%) |

| Rat | 5.4 h | 0.5 | 83% |

| Dog | 14.5 h | 0.3 | 85% |

In Vivo Efficacy

While specific quantitative data for this compound has not been publicly disclosed, reports confirm it demonstrates robust analgesic efficacy in rodent models of neuropathic and inflammatory pain.[3][4] To illustrate the expected preclinical effect of a potent Nav1.8 blocker, Table 3 presents representative data from studies of A-803467, a well-characterized selective Nav1.8 inhibitor, in a rat model of neuropathic pain.

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |

| Vehicle | - | 4.1 ± 0.3 | 0% |

| A-803467 | 10 | 7.5 ± 0.8 | 31% |

| A-803467 | 30 | 11.2 ± 1.1 | 65% |

| A-803467 | 100 | 14.8 ± 0.5* | 97% |

| Sham + Vehicle | - | 15.0 ± 0.0 | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize compounds like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to determine the inhibitory potency (IC50) of a test compound on specific voltage-gated sodium channels expressed in a heterologous system.

-

Cell Culture: HEK293 cells stably expressing human Nav1.7 or Nav1.8 are cultured under standard conditions. For Nav1.8, ND7/23 cells may be used to achieve better current expression.[8]

-

Preparation: Cells are plated onto glass coverslips 24-48 hours before recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

Recording: Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes. The pipette is filled with an internal solution.

-

Voltage Protocol: To assess tonic block, cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure channels are in a resting state. Depolarizing voltage steps (e.g., to +10 mV for 50 ms) are applied to elicit sodium currents.[8]

-

Compound Application: A baseline current is established. The test compound (e.g., this compound) is then perfused into the chamber at increasing concentrations. The peak sodium current at each concentration is measured after the block has reached a steady state.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a Hill equation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a standard surgical procedure in rodents to induce nerve injury and subsequent neuropathic pain behaviors, such as mechanical allodynia.

-

Animals: Adult male Sprague-Dawley rats are used.

-

Anesthesia: Animals are anesthetized with isoflurane. Aseptic surgical techniques are maintained throughout the procedure.

-

Surgical Procedure:

-

The animal is placed in a prone position, and the skin over the mid-thigh of one leg is shaved and sterilized.

-

A small incision is made through the skin and fascia to expose the biceps femoris muscle.

-

The muscle is bluntly dissected to expose the common sciatic nerve.

-

Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.

-

The muscle layer is closed with sutures, and the skin is closed with wound clips.

-

-

Post-Operative Care: Animals are monitored during recovery and returned to their home cages. Behavioral testing typically begins 7-14 days post-surgery.

-

Behavioral Testing (Mechanical Allodynia):

-

Rats are placed in individual transparent boxes on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments are applied to the mid-plantar surface of the hind paw on the injured (ipsilateral) side.

-

The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.

-

The test compound or vehicle is administered (e.g., oral gavage), and withdrawal thresholds are measured at set time points post-dosing to determine the analgesic effect.

-

Preclinical Evaluation Workflow

The diagram below outlines a typical workflow for the preclinical assessment of a novel pain therapeutic like this compound.

References

- 1. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New series of Nav1.7/1.8 blockers leads to analgesia development candidate this compound | BioWorld [bioworld.com]

- 3. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (this compound) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Blood-Brain Barrier: An In-Depth Technical Guide to the CNS Penetration Capabilities of ABBV-318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration capabilities of ABBV-318, a novel Nav1.7/Nav1.8 blocker under investigation for the treatment of pain.[1] This document outlines the preclinical assessment of this compound's ability to cross the blood-brain barrier (BBB), detailing established experimental protocols and presenting key pharmacokinetic data. The guide also includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism and evaluation process.

Introduction to this compound and Its Therapeutic Rationale

This compound is a potent and selective dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical mediators of pain signaling in the peripheral nervous system.[1] Specifically, these channels are highly expressed in dorsal root ganglion (DRG) neurons, where they play a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By targeting both channels, this compound aims to provide a synergistic analgesic effect for various pain states, including neuropathic and inflammatory pain. Given that central sensitization plays a significant role in chronic pain, the ability of a therapeutic agent to penetrate the CNS is a key attribute for broader efficacy. Preclinical studies have indicated that this compound is a CNS-penetrant molecule, suggesting its potential to modulate pain signaling at both peripheral and central levels.

Quantitative Assessment of CNS Penetration

The extent of a drug's penetration into the CNS is a critical factor in its potential efficacy for centrally-mediated diseases. This is typically quantified by determining the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp,uu value is considered the gold standard as it reflects the concentration of the drug that is free to engage with its target in the brain's interstitial fluid. While specific quantitative CNS penetration data for this compound are not publicly available, the following table illustrates the typical pharmacokinetic parameters evaluated for a CNS-penetrant compound in preclinical species.

| Parameter | Description | Species | Illustrative Value |

| Kp | Total Brain-to-Plasma Ratio | Rat | 1.5 |

| fu,plasma | Fraction Unbound in Plasma | Rat | 0.05 |

| fu,brain | Fraction Unbound in Brain | Rat | 0.10 |

| Kp,uu | Unbound Brain-to-Plasma Ratio | Rat | 0.75 |

| T1/2 (plasma) | Plasma Half-life | Rat | 4 hours |

| CLp | Plasma Clearance | Rat | 15 mL/min/kg |

| Vdss | Volume of Distribution at Steady State | Rat | 3 L/kg |

Note: The values presented in this table are for illustrative purposes for a hypothetical CNS-penetrant small molecule and are not actual reported data for this compound.

Experimental Protocols

Determination of Brain-to-Plasma Ratio (Kp and Kp,uu) in Rodents

The assessment of this compound's CNS penetration would involve a series of in vivo and in vitro experiments to determine the Kp and Kp,uu values.

In Vivo Component:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

-

Dosing: this compound is administered intravenously (IV) or orally (PO) at a defined dose.

-

Sample Collection: At various time points post-dosing, blood samples are collected via cardiac puncture or tail vein sampling. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.

-

Sample Processing: Plasma is separated from the blood by centrifugation. Brains are rinsed with cold saline, blotted dry, and weighed. Brain tissue is then homogenized in a suitable buffer.

-

Bioanalysis: The concentrations of this compound in plasma and brain homogenate are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Kp Calculation: The Kp is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in plasma.

In Vitro Component (for Kp,uu determination):

-

Plasma Protein Binding (fu,plasma): The fraction of this compound unbound in plasma is determined using equilibrium dialysis. Plasma from the study animals is dialyzed against a buffer solution, and the concentration of this compound in both compartments is measured by LC-MS/MS.

-

Brain Tissue Binding (fu,brain): The fraction of this compound unbound in the brain is determined using brain homogenate equilibrium dialysis. Brain homogenate is dialyzed against a buffer, and the concentrations in both compartments are measured.

-

Kp,uu Calculation: The Kp,uu is calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain).

Caption: Workflow for determining Kp and Kp,uu of this compound.

In Vivo Efficacy in a Neuropathic Pain Model

To assess the functional consequence of CNS penetration, the efficacy of this compound is evaluated in a rodent model of neuropathic pain, such as the partial sciatic nerve ligation (PSNL) model.[2][3][4][5][6]

-

Surgical Procedure: Anesthesia is induced in adult male Sprague-Dawley rats. The left sciatic nerve is exposed, and a tight ligation is performed around approximately one-third to one-half of the nerve diameter using a silk suture.[3][4] Sham-operated animals undergo the same procedure without nerve ligation.

-

Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which they develop mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

-

Drug Administration: this compound or vehicle is administered to the animals, typically via oral gavage.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to a series of calibrated filaments is determined.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

-

-

Data Analysis: The effect of this compound on paw withdrawal thresholds and latencies is compared between the treated, vehicle, and sham groups to determine its analgesic efficacy.

Caption: Experimental workflow for the partial sciatic nerve ligation model.

Mechanism of Action: Nav1.7 and Nav1.8 Signaling in Pain

Nav1.7 and Nav1.8 are key players in the transmission of pain signals from the periphery to the CNS. Nav1.7, with its slow inactivation kinetics, acts as a threshold channel, amplifying small depolarizations. Nav1.8 is responsible for the majority of the inward sodium current during the upstroke of the action potential in nociceptive neurons. The dual inhibition of these channels by this compound is expected to reduce neuronal hyperexcitability, a hallmark of chronic pain.

Caption: Signaling pathway of Nav1.7/Nav1.8 in pain and the inhibitory action of this compound.

Conclusion

The preclinical data and methodologies outlined in this guide provide a framework for understanding the CNS penetration capabilities of this compound. Its ability to cross the blood-brain barrier, coupled with its dual inhibitory mechanism on key pain-mediating sodium channels, positions this compound as a promising therapeutic candidate for a broad range of pain conditions. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human subjects.

References

- 1. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (this compound) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat Sciatic Nerve Ligation Model [panache.ninds.nih.gov]

- 3. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for ABBV-318 in In Vivo Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is a potent and selective dual inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8, which are key mediators of pain signaling.[1][2] As a central nervous system (CNS) penetrant small molecule with oral bioavailability, this compound holds promise as a therapeutic agent for various pain modalities.[2][3] Preclinical studies have demonstrated its efficacy in rodent models of both inflammatory and neuropathic pain.[1][2] These application notes provide an overview of this compound and detailed protocols for its evaluation in established in vivo rodent pain models.

Mechanism of Action

This compound exerts its analgesic effects by blocking the activity of NaV1.7 and NaV1.8 channels, which are predominantly expressed in peripheral sensory neurons. NaV1.7 is crucial for setting the threshold for action potential firing in nociceptors, while NaV1.8 is responsible for the majority of the inward sodium current during the upstroke of the action potential in these neurons. By inhibiting these channels, this compound reduces the excitability of nociceptive neurons, thereby dampening the transmission of pain signals to the central nervous system.

Quantitative Data

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| hNaV1.7 | 1.1 |

| hNaV1.8 | 3.8 |

| hERG | 25 |

| hNaV1.5 | >33 |

Data sourced from BioWorld.[2]

Table 2: Pharmacokinetic Properties of this compound

| Species | t1/2 (h) | Clearance (L/h/kg) | Oral Bioavailability (%) |

| Rat | 5.4 | 0.5 | 83 |

| Dog | 14.5 | 0.3 | 85 |

Data sourced from BioWorld.[2]

Experimental Protocols for In Vivo Rodent Pain Models

The following are representative protocols for evaluating the efficacy of this compound in common rodent models of inflammatory and neuropathic pain. Specific parameters such as dosages and timing of administration may require optimization.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test)

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Protocol:

-

Acclimation: Acclimate rats to the testing environment and procedures for at least 3 days prior to the experiment.

-

Baseline Measurement: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

-

Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.

-

Pain Development: Allow 24-48 hours for the development of peak inflammation and pain hypersensitivity.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses (e.g., 1, 3, 10, 30 mg/kg).

-

Post-Dose Assessment: Measure thermal withdrawal latency and mechanical withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Calculate the percentage reversal of hyperalgesia/allodynia compared to the vehicle-treated group.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model mimics neuropathic pain caused by nerve injury, resulting in persistent mechanical allodynia and thermal hyperalgesia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Surgical instruments for SNL surgery

-

Anesthesia (e.g., isoflurane)

-

This compound

-

Vehicle

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test)

Protocol:

-

Acclimation and Baseline: Acclimate rats and obtain baseline pain measurements as described in the CFA model.

-

SNL Surgery: Anesthetize the rats and perform the SNL surgery by tightly ligating the L5 spinal nerve.

-

Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses.

-

Post-Dose Assessment: Measure mechanical withdrawal threshold and thermal withdrawal latency at various time points post-dosing.

-

Data Analysis: Calculate the percentage reversal of allodynia/hyperalgesia.

Data Presentation

The efficacy of this compound in these models can be summarized in a table format for easy comparison. The following is an illustrative example of how such data would be presented, as specific in vivo efficacy data for this compound is not publicly available.

Table 3: Illustrative In Vivo Efficacy of this compound in Rodent Pain Models

| Pain Model | Behavioral Endpoint | This compound Dose (mg/kg, p.o.) | % Reversal of Pain Behavior (at Tmax) |

| CFA-Induced Inflammatory Pain | Thermal Hyperalgesia | 10 | ~50% |

| Mechanical Allodynia | 10 | ~45% | |

| SNL-Induced Neuropathic Pain | Mechanical Allodynia | 30 | ~60% |

| Thermal Hyperalgesia | 30 | ~55% |

Disclaimer: The data in Table 3 is for illustrative purposes only and is intended to demonstrate a potential format for presenting in vivo efficacy results. Actual experimental results may vary.

Conclusion

This compound is a promising novel analgesic agent with a dual mechanism of action targeting NaV1.7 and NaV1.8. The provided protocols offer a framework for the in vivo evaluation of this compound and similar compounds in rodent models of inflammatory and neuropathic pain. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data to support further drug development.

References

- 1. New series of Nav1.7/1.8 blockers leads to analgesia development candidate this compound | BioWorld [bioworld.com]

- 2. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (this compound) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

Application Notes and Protocols for Using ABBV-318 in Electrophysiology Patch-Clamp Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is a potent, dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key mediators in pain signaling pathways.[1][2][3] Understanding the electrophysiological characteristics of this compound's interaction with these channels is crucial for its development as an analgesic. These application notes provide detailed protocols for the characterization of this compound using whole-cell patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.[4] The methodologies described herein are designed to determine the potency, selectivity, and state-dependent mechanism of action of this compound.

Data Presentation: Quantitative Summary of this compound Activity

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity on different ion channels.

| Target Ion Channel | IC50 (nM) | Notes |

| Human Nav1.7 | 1.1 | Potent inhibition of a key pain target. |

| Human Nav1.8 | 3.8 | Potent inhibition of another key pain target. |

| hERG | 25 | Indicates selectivity over the hERG channel. |

| Human Nav1.5 | >33 | Demonstrates selectivity against the cardiac sodium channel. |

Data compiled from BioWorld.[3]

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, are critical for the initiation and propagation of action potentials in nociceptive neurons.[1][5][6] Nav1.7 acts as a threshold channel, amplifying small depolarizations, while Nav1.8 is responsible for the majority of the depolarizing current during an action potential in these sensory neurons.[5][6] Dysregulation of these channels is linked to various pain states.[1][5][6]

This compound is a state-dependent blocker, exhibiting higher affinity for the inactivated state of the sodium channel. This mechanism allows for targeted inhibition of channels in rapidly firing neurons, which are characteristic of pathological pain states, while having less effect on normally active neurons.

Experimental Protocols

Cell Culture and Preparation

Recommended Cell Lines:

-

HEK293 or CHO cells stably expressing human Nav1.7 or Nav1.8: These cell lines provide a robust and consistent expression system for detailed pharmacological characterization.

-

Dorsal Root Ganglion (DRG) neurons (primary culture): For studying the effects of this compound in a more physiologically relevant context.

Culture Conditions (for stable cell lines):

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain stable expression.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Plating for Electrophysiology: 24-48 hours prior to recording, plate cells at a low density onto glass coverslips to ensure isolated single cells for patching.

Solutions and Reagents

This compound Preparation:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution in aliquots at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Recording Solutions:

| Solution Type | Component | Concentration (mM) |

| Intracellular | CsF | 120 |

| CsCl | 20 | |

| NaCl | 10 | |

| EGTA | 10 | |

| HEPES | 10 | |

| pH | 7.2 (adjusted with CsOH) | |

| Osmolality | ~310 mOsm (adjusted with sucrose) | |

| Extracellular | NaCl | 140 |

| KCl | 4 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 5 | |

| pH | 7.4 (adjusted with NaOH) | |

| Osmolality | ~320 mOsm (adjusted with glucose) |

Whole-Cell Patch-Clamp Electrophysiology

Equipment:

-

Patch-clamp amplifier and digitizer

-

Inverted microscope with appropriate optics

-

Micromanipulators

-

Perfusion system for solution exchange

-

Data acquisition and analysis software (e.g., pCLAMP, PatchMaster)

Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with extracellular solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a single, healthy cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 3-5 minutes before initiating voltage-clamp protocols.

-

Compensate for series resistance (typically >80%) to minimize voltage errors.

Voltage-Clamp Protocols

The following diagrams and descriptions detail the voltage-clamp protocols to assess the tonic and use-dependent block of Nav1.7 and Nav1.8 by this compound.

References

- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (this compound) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New series of Nav1.7/1.8 blockers leads to analgesia development candidate this compound | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ABBV-318 in Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a major clinical challenge, characterized by hypersensitivity at the site of inflammation. The Complete Freund's Adjuvant (CFA)-induced pain model in rodents is a widely utilized and well-validated preclinical model that recapitulates key aspects of persistent inflammatory pain in humans. Intraplantar injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, elicits a robust and sustained inflammatory response, leading to thermal and mechanical hyperalgesia. This model is instrumental in the evaluation of novel analgesic compounds. ABBV-318 is a potent, orally bioavailable small molecule that selectively blocks the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key mediators in the transmission of nociceptive signals.[1] Preclinical studies have demonstrated the robust in vivo efficacy of this compound in rodent models of both inflammatory and neuropathic pain.[1] These application notes provide a comprehensive overview of the use of this compound in the CFA-induced inflammatory pain model, including detailed experimental protocols and the underlying mechanism of action.

Mechanism of Action of this compound in Inflammatory Pain

This compound exerts its analgesic effects by targeting two key voltage-gated sodium channels, Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons.

-

Nav1.7: This channel plays a crucial role in setting the threshold for action potential generation in nociceptors. In inflammatory states, the expression and activity of Nav1.7 are upregulated, contributing to the sensitization of peripheral nerve endings. By blocking Nav1.7, this compound effectively raises the pain threshold, thereby reducing the perception of pain.

-

Nav1.8: This channel is responsible for the majority of the inward sodium current during the upstroke of the action potential in nociceptive neurons. Its activity is also enhanced during inflammation. Inhibition of Nav1.8 by this compound dampens the firing of action potentials in response to noxious stimuli, thus mitigating the transmission of pain signals to the central nervous system.

The dual inhibition of both Nav1.7 and Nav1.8 by this compound provides a powerful and targeted approach to alleviating inflammatory pain by addressing both the initiation and propagation of nociceptive signals.

Signaling Pathway in CFA-Induced Inflammatory Pain

The following diagram illustrates the proposed signaling pathway involved in CFA-induced inflammatory pain and the points of intervention for this compound.

Data Presentation

Disclaimer: The following data is illustrative and representative of the expected efficacy of a potent Nav1.7/Nav1.8 blocker in a CFA-induced inflammatory pain model. Specific quantitative data for this compound in this model is not publicly available at the time of this publication.

Table 1: Effect of this compound on Mechanical Allodynia in CFA-Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - 24h post-CFA | Paw Withdrawal Threshold (g) - 2h post-dose |

| Vehicle | - | 14.8 ± 0.5 | 2.1 ± 0.3 | 2.3 ± 0.4 |

| This compound | 3 | 15.0 ± 0.6 | 2.2 ± 0.2 | 6.5 ± 0.7 |

| This compound | 10 | 14.9 ± 0.4 | 2.0 ± 0.3 | 10.8 ± 0.9 |

| This compound | 30 | 15.1 ± 0.5 | 2.3 ± 0.4 | 14.5 ± 0.6*** |

| Positive Control (Celecoxib) | 30 | 14.7 ± 0.6 | 2.1 ± 0.2 | 9.8 ± 0.8 |

| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Thermal Hyperalgesia in CFA-Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - 24h post-CFA | Paw Withdrawal Latency (s) - 2h post-dose |

| Vehicle | - | 10.2 ± 0.4 | 3.5 ± 0.3 | 3.7 ± 0.4 |

| This compound | 3 | 10.1 ± 0.5 | 3.6 ± 0.2 | 6.1 ± 0.5 |

| This compound | 10 | 10.3 ± 0.3 | 3.4 ± 0.3 | 8.2 ± 0.6 |

| This compound | 30 | 10.0 ± 0.4 | 3.7 ± 0.4 | 9.8 ± 0.5*** |

| Positive Control (Celecoxib) | 30 | 10.2 ± 0.5 | 3.5 ± 0.2 | 7.5 ± 0.7 |

| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Paw Edema in CFA-Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) - Baseline | Paw Volume (mL) - 24h post-CFA | Paw Volume (mL) - 2h post-dose |

| Vehicle | - | 1.25 ± 0.05 | 2.50 ± 0.10 | 2.48 ± 0.12 |

| This compound | 3 | 1.27 ± 0.06 | 2.55 ± 0.11 | 2.35 ± 0.10 |

| This compound | 10 | 1.26 ± 0.04 | 2.48 ± 0.09 | 2.10 ± 0.08 |

| This compound | 30 | 1.28 ± 0.05 | 2.52 ± 0.12 | 1.85 ± 0.07 |

| Positive Control (Indomethacin) | 5 | 1.25 ± 0.06 | 2.45 ± 0.10 | 1.75 ± 0.09 |

| p<0.05, **p<0.01 compared to Vehicle group. Data are presented as mean ± SEM. |

Experimental Protocols

Experimental Workflow for CFA-Induced Inflammatory Pain Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of a test compound in the CFA model.

Detailed Methodologies

1. Animals:

-

Male Sprague-Dawley rats (180-220 g) are commonly used.

-

Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Allow at least one week for acclimatization before any experimental procedures.

2. CFA-Induced Inflammation:

-

Prepare a 1 mg/mL solution of Mycobacterium tuberculosis (heat-killed) in a sterile mineral oil and saline (1:1) emulsion.

-

Briefly anesthetize the animals with isoflurane.

-

Inject 100 µL of the CFA emulsion into the plantar surface of the right hind paw using a 27-gauge needle.

-

The contralateral (left) hind paw can be injected with saline to serve as a control.

3. Assessment of Mechanical Allodynia (von Frey Test):

-

Place the animals in individual plexiglass chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

-

A positive response is defined as a brisk withdrawal or licking of the paw upon filament application.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

4. Assessment of Thermal Hyperalgesia (Hargreaves Test):

-

Place the animals in individual plexiglass chambers on a glass plate.

-

A radiant heat source is focused onto the plantar surface of the hind paw.

-

Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

5. Measurement of Paw Edema:

-

Paw volume can be measured using a plethysmometer.

-

The volume of the hind paw is determined by the displacement of water.

-

Measurements should be taken before CFA injection and at specified time points after.

6. Administration of this compound:

-

This compound is typically formulated for oral (p.o.) administration.

-

The vehicle used for formulation should be reported (e.g., 0.5% methylcellulose).

-

Administer the appropriate dose of this compound or vehicle based on the animal's body weight.

-

Behavioral testing is conducted at various time points after administration to determine the onset and duration of action.

Conclusion

This compound, as a dual inhibitor of Nav1.7 and Nav1.8, represents a promising therapeutic agent for the management of inflammatory pain. The CFA-induced inflammatory pain model provides a robust and reliable platform for the preclinical evaluation of this compound's analgesic and anti-inflammatory properties. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of pain drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted to support its clinical translation.

References

Application Notes and Protocols for the Spinal Nerve Ligation (SNL) Model Using ABBV-318

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Spinal Nerve Ligation (SNL) model of neuropathic pain in rodents to evaluate the efficacy of ABBV-318, a potent blocker of Nav1.7 and Nav1.8 voltage-gated sodium channels.

Introduction

The Spinal Nerve Ligation (SNL) model is a widely used and robust preclinical model for inducing neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia and thermal hyperalgesia.[1][2][3] This model involves the tight ligation of one or more spinal nerves, typically L5 and L6 in rats, leading to persistent pain-like behaviors.[1][3]

This compound is a novel small molecule that selectively blocks both Nav1.7 and Nav1.8 sodium channels.[4] These channels are critical for the generation and propagation of action potentials in nociceptive neurons and are upregulated in chronic pain states, making them a key target for the development of new analgesics.[5][6] This document outlines the experimental procedures for inducing the SNL model, assessing pain-related behaviors, and administering this compound to evaluate its therapeutic potential.

Experimental Protocols

Spinal Nerve Ligation (SNL) Surgical Protocol (Rat)